4-(Piperidin-4-yloxy)benzamide - 609781-30-8

4-(Piperidin-4-yloxy)benzamide

Catalog Number: EVT-395690
CAS Number: 609781-30-8
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Multistep Synthesis: Researchers often employ multistep synthetic strategies to access the desired compounds. For example, one abstract describes a four-step synthesis of a novel non-peptide CCR5 antagonist involving various reactions, including elimination, reduction, bromination, and amide bond formation [].
  • Key Intermediates: The synthesis of specific intermediates plays a crucial role in developing these compounds. For example, one abstract describes the synthesis of 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, a key intermediate for a class of potent dCK inhibitors [].
  • Purification Methods: Purification strategies are essential to obtain the target compounds in high purity. One abstract details a method for purifying 2-[(4-chlorophenyl)(piperidin-4-yloxy)methyl]pyridine, a compound structurally related to "4-(Piperidin-4-yloxy)benzamide," using a water and organic solvent double phase system [].

Analytical Chemistry

  • NMR Spectroscopy: 1H NMR and 13C NMR are commonly used to elucidate the structure of synthesized compounds [, , , , ].
  • Mass Spectrometry: Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns, providing further structural confirmation [, , ].
  • Other Techniques: Other techniques like infrared (IR) spectroscopy and elemental analysis may be used to characterize functional groups and elemental composition [].

Pharmacology

  • Receptor Binding Studies: Several studies utilized radioligand binding assays to investigate the affinity and selectivity of synthesized compounds toward their intended targets, such as the histamine H3 receptor [], serotonin-4 receptor [], and tachykinin NK2 receptor [].
  • Functional Assays: Functional assays, such as measuring intracellular calcium mobilization [] or phosphatidylinositol accumulation [], are used to evaluate the agonist or antagonist activity of the compounds at their respective receptors.
Chemical Reactions Analysis
  • Probing Biological Pathways: For example, the use of a delta-opioid agonist, AR-M100390, revealed its specific inhibition of insulin2 mRNA transcription in rat pancreatic beta-cells []. This finding provides insights into the regulation of insulin synthesis and potential targets for treating diabetes.

L-371,257

L-371,257 shares a core structure with 4-(Piperidin-4-yloxy)benzamide, consisting of a benzamide group linked to a piperidine ring. The primary difference lies in the substitution at the piperidine nitrogen. In L-371,257, this position is acylated with a complex substituent containing a 1,4-dihydrobenz[d][1,3]oxazin-2-one moiety, while in 4-(Piperidin-4-yloxy)benzamide, the nitrogen is unsubstituted. The research focused on modifying the acetylpiperidine terminus of L-371,257 by incorporating pyridine N-oxide groups to enhance its pharmacokinetic properties .

L-372,662

Compound Description:

L-372,662 is a potent and selective oxytocin antagonist with excellent oral bioavailability . It emerged as a result of modifying L-371,257 to improve its pharmacokinetic properties. L-372,662 exhibits strong binding affinity for the cloned human oxytocin receptor (Ki = 4.1 nM) and demonstrates in vivo efficacy in rats (intravenous AD50 = 0.71 mg/kg). Its superior pharmacokinetic profile, including high oral bioavailability (90% in rats, 96% in dogs) and good aqueous solubility, makes it a promising candidate for therapeutic development .

2-[(4-Chlorophenyl)(piperidin-4-yloxy)methyl]pyridine

This compound is the subject of a purification method described in one of the provided papers . While the paper doesn't detail its specific biological activity, the development of a purification method suggests its potential relevance as a chemical intermediate or a compound with pharmacological interest.

5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine

Compound Description:

This compound is a key intermediate in the synthesis of potent deoxycytidine kinase (dCK) inhibitors . dCK plays a vital role in nucleotide metabolism and is a target for developing antiviral and anticancer drugs.

6-(Piperidin-4-yloxy)-2H-isoquinolin-1-one hydrochloride

This compound is mentioned in the context of its crystalline solvate form . Although the specific biological activity isn't elaborated upon, the focus on its solid-state properties suggests potential pharmaceutical relevance, especially for drug formulation.

N-(3,5-Diaminophenyl)-4-(naphthalen-7-yloxy)benzamide

This compound is a novel aromatic m-catenated diamine used in synthesizing a series of aromatic polyamides . These polyamides exhibited good solubility in organic solvents and high thermal stability, making them potentially suitable for applications requiring heat resistance.

2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide

This compound's crystal structure is described in detail, revealing its molecular conformation and intermolecular interactions . The piperidine ring adopts a chair conformation, and the molecule forms hydrogen bonds to create chains within the crystal lattice.

This compound features a piperidin-4-ylmethylbenzamide moiety, which can be considered a structural isomer of 4-(Piperidin-4-yloxy)benzamide. In this compound, the piperidine ring is linked to the benzamide group through a methylene bridge, whereas in 4-(Piperidin-4-yloxy)benzamide, the connection is through an oxygen atom. This difference in connectivity, while maintaining similar structural elements, might lead to variations in their pharmacological properties .

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)benzamide

This compound is described as a potential chemokine receptor CCR5 antagonist . CCR5 plays a crucial role in HIV-1 entry into cells, making its antagonists potential targets for HIV treatment and prevention.

4-Chloro-N-{[1-(4-chlorobenzoyl)piperidin-4-yl]methyl}benzamide monohydrate

This compound's crystal structure is reported, revealing a complex network of hydrogen bonds contributing to its solid-state architecture .

This compound can be viewed as a structural analog of 4-(Piperidin-4-yloxy)benzamide, where the oxygen linker is replaced with a methylene group. It highlights the concept of modifying the linker atom or group while retaining the core structural motif, potentially influencing the compound's conformational flexibility and, consequently, its interactions with biological targets .

4-Methyl-N-{[1-(4-methylbenzoyl)piperidin-4-yl]methyl}benzamide

The crystal structure of this compound has been determined, revealing its three-dimensional conformation and the presence of a three-center asymmetric N—H⋯O/C—H⋯O hydrogen-bonding interaction .

This compound, like the previous example, is a structural analog of 4-(Piperidin-4-yloxy)benzamide with a methylene linker instead of oxygen. The presence of methyl substituents on both the benzoyl and benzamide rings in this analog provides insights into the potential impact of substituent effects on the conformation and intermolecular interactions of compounds related to 4-(Piperidin-4-yloxy)benzamide .

2,2,6,6-Tetramethyl-4-(2,2 ': 6 ',2 ''-terpyridin-4 '-yloxy)piperidin-1-oxyl (L1)

L1 is a spin-labelled terpyridine derivative that forms complexes with various metal ions, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II) . These complexes have been studied for their electrochemical properties, magnetic behavior, and potential applications in areas such as catalysis and materials science.

2,4,6-Trifluoro-N-[6-(1-methylpiperidin-4-carbonyl)pyridin-2-yl]benzamide

This compound, also referred to as "Compound I" in the provided abstract, is the subject of patent applications for pharmaceutical compositions [, ]. The presence of a piperidine ring linked to a benzamide moiety suggests potential biological activity, but the specific target or therapeutic area is not disclosed in the abstract.

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide Dihydrochloride (SUVN-G3031)

SUVN-G3031 is a potent and selective histamine H3 receptor (H3R) inverse agonist . It exhibits high affinity for the human H3R (Ki = 8.73 nM) and has demonstrated robust wake-promoting effects in preclinical studies, making it a potential therapeutic candidate for treating sleep disorders.

Although SUVN-G3031 does not share the exact benzamide core structure with 4-(Piperidin-4-yloxy)benzamide, it shares a critical structural feature: the piperidin-4-yloxy moiety. In SUVN-G3031, this moiety is attached to a phenylacetamide group, whereas in 4-(Piperidin-4-yloxy)benzamide, it's directly linked to the benzamide. This comparison highlights the importance of the piperidin-4-yloxy fragment in potentially conferring biological activity, even when part of different molecular scaffolds .

N,N-diethyl-4-(phenyl-piperidin-4-ylidenemethyl)-benzamide (AR-M100390)

Relevance:

This compound, although lacking the oxygen linker found in 4-(Piperidin-4-yloxy)benzamide, features a structurally-related phenyl(piperidin-4-ylidenemethyl)benzamide scaffold. The piperidine ring in AR-M100390 is connected to the central methylene bridge through a double bond, creating a piperidylidene moiety. This modification, while maintaining a similar overall framework to 4-(Piperidin-4-yloxy)benzamide, demonstrates how alterations in ring saturation and substituents can significantly impact the biological activity and target selectivity of this class of compounds [, , , , , ].

N-(2-Hydroxyethyl)-N-methyl-4-(quinolin-8-yl(1-(thiazol-4-ylmethyl)piperidin-4-ylidene)methyl)benzamide

Compound Description:

This compound is described in a patent application focusing on its potential therapeutic use in treating pain, anxiety, depression, mixed anxiety and depressive disorder, and Parkinson's disease . While its precise mechanism of action remains undisclosed, its inclusion in the patent suggests potential pharmacological activity against these conditions.

Ibodutant (MEN15596)

Ibodutant is a tachykinin NK2 receptor (NK2R) antagonist currently in phase II clinical trials for irritable bowel syndrome . It exhibits a surmountable and competitive antagonism mechanism at the human NK2R, with a potency of 10.6 in functional assays. Studies have identified key amino acid residues in the NK2R transmembrane domains that contribute to ibodutant's high affinity binding .

Although Ibodutant's structure differs significantly from 4-(Piperidin-4-yloxy)benzamide, both compounds share a common structural motif: a piperidin-4-ylmethyl group. This shared fragment highlights that while the overall structure and target specificity of these compounds vary, certain structural elements can be found in molecules with different pharmacological profiles .

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

Hu7691 is a potent and selective Akt inhibitor designed to minimize cutaneous toxicity, a common side effect of Akt inhibitors [, ]. It exhibits promising anticancer activity and a favorable pharmacokinetic profile.

N-【1-{5-bromo-2-[(4-chlorobenzyl)oxy]benzyl}piperidin-4-yl】-N-ethylbenzamide

Compound Description:

This compound represents a novel non-peptide CCR5 antagonist, synthesized as part of research into potential HIV-1 entry inhibitors . Its structural features suggest it might bind to the CCR5 receptor and block the interaction with HIV-1, potentially inhibiting viral entry into cells.

N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide

Compound Description:

Identified as a novel non-peptide CCR5 antagonist, this compound is structurally similar to another CCR5 antagonist mentioned previously . This highlights the exploration of structural variations around a core scaffold to optimize its activity and pharmacological properties as potential HIV-1 entry inhibitors.

Relevance:

This compound shares the N-substituted piperidinyl benzamide core with 4-(Piperidin-4-yloxy)benzamide. The key differences lie in the linker unit, which is a 1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl group in this compound, and the substituents on the benzamide nitrogen (N-allyl) and the benzamide ring (4-chloro). This comparison reinforces the idea that modifying the linker and adding substituents to the core structure can lead to compounds with different biological targets and therapeutic potential, even when they share a common structural motif with 4-(Piperidin-4-yloxy)benzamide .

(R)-4-(1-Hydroxyethyl)-3-{4-[2-(tetrahydropyran-4-yloxy)ethoxy]phenoxy}benzamide (KY-273)

KY-273 is a diphenyl ether derivative exhibiting CDK8/19 inhibitory activity . It demonstrates osteoblast differentiation-promoting effects in vitro and has shown promising results in increasing bone volume and strength parameters in preclinical models of osteoporosis .

While structurally distinct from 4-(Piperidin-4-yloxy)benzamide, KY-273 highlights a key structural feature found in many bioactive molecules: an ether linkage. Both KY-273 and 4-(Piperidin-4-yloxy)benzamide contain an aryl ether moiety, though the overall structures and pharmacological targets differ significantly. This emphasizes that even with variations in the core scaffold, the presence of specific functional groups or linkages can be crucial for biological activity and influence the compound's interactions with biological targets .

Sulfuric acid mono-(2-{4-[4-chloro-6-(2,2,6,6-tetramethyl-piperidin-4-yloxy)-[1,3,5]triazin-2-ylamino]-benzenesulfonyl}-ethyl)ester sodium (PT)

PT is a novel halogenated triazine amine designed as an antimicrobial precursor for cotton fabric treatment . It contains reactive vinyl sulfone and nicotinic acid groups that facilitate binding to cotton fibers. Upon chlorination, PT-treated fabrics exhibit potent antibacterial activity against Escherichia coli O157:H7 and Staphylococcus aureus .

N-[[1-{3-(1,2,3-Triazol-1-yl)propyl}piperidin-4-yl]methyl]-4-amino-5-chloro-2-methoxybenzamide

This compound is a novel benzamide derivative with potential as a 5-HT4 receptor agonist . Its development aims to identify new therapeutic agents for conditions where 5-HT4 receptor modulation may be beneficial, such as gastrointestinal disorders and cognitive impairment.

N-allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-3-chlorobenzamide

Compound Description:

This molecule is a novel non-peptide CCR5 antagonist, synthesized as part of efforts to develop HIV-1 entry inhibitors. Its structure suggests potential for binding to the CCR5 receptor and interfering with its interaction with HIV-1, thereby inhibiting viral entry into cells .

This compound shares the N-substituted piperidinyl benzamide core with 4-(Piperidin-4-yloxy)benzamide. The key differences lie in the linker, a 1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl group, and the substituents on the benzamide nitrogen (N-allyl) and the benzamide ring (3-chloro). This example further reinforces how modifying the linker and adding substituents can generate compounds with distinct biological targets and therapeutic potential, even when sharing a common structural motif with 4-(Piperidin-4-yloxy)benzamide .

N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216)

Compound Description:

2D216 is a small molecule identified as a potent enhancer of immune responses . It acts as a co-adjuvant by extending NF-κB activation following stimulation with Toll-like receptor 4 (TLR4) ligands. This compound demonstrates a unique mechanism of action involving intracellular Ca2+ elevation and NFAT nuclear translocation, leading to enhanced antigen-specific antibody responses .

Relevance:

While 2D216 does not share the exact core structure with 4-(Piperidin-4-yloxy)benzamide, both compounds contain a piperidine ring linked to a benzamide moiety. In 2D216, the piperidine nitrogen is substituted with a sulfonyl group that connects to the benzamide ring. This structural comparison highlights how modifications to the connection point and the introduction of different substituents can lead to compounds with distinct biological activities. While the specific target of 4-(Piperidin-4-yloxy)benzamide remains unknown, 2D216's role as an immune modulator demonstrates the diverse pharmacological potential of molecules containing a piperidine-benzamide framework .

Properties

CAS Number

609781-30-8

Product Name

4-(Piperidin-4-yloxy)benzamide

IUPAC Name

4-piperidin-4-yloxybenzamide

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

InChI

InChI=1S/C12H16N2O2/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11/h1-4,11,14H,5-8H2,(H2,13,15)

InChI Key

CFJXVQFODGXUOM-UHFFFAOYSA-N

SMILES

C1CNCCC1OC2=CC=C(C=C2)C(=O)N

Canonical SMILES

C1CNCCC1OC2=CC=C(C=C2)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.